5-(Furan-2-YL)-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVKMDJHVXJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683659 | |
| Record name | 5-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-32-7 | |
| Record name | 5-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preamble to the Academic Investigation of 5 Furan 2 Yl 2 Methylphenol
Contextualizing Furan (B31954) and Phenol (B47542) Derivatives in Contemporary Organic Chemistry Research
In the landscape of modern organic and medicinal chemistry, furan and phenol derivatives represent two of the most significant and extensively studied classes of compounds. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif present in a vast number of biologically active compounds. dntb.gov.ua Furan derivatives are integral as intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and other bioactive materials. epa.gov The versatility of the furan nucleus allows it to serve as a bioisostere for other aromatic rings, providing a valuable scaffold for rational drug design. nih.gov Researchers have successfully incorporated the furan moiety into various drugs, such as the anti-arrhythmic vernakalant (B1244702) and the anti-cancer agent sunitinib. epa.gov The biological activities associated with furan derivatives are extensive, encompassing antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic properties. nih.govijabbr.com This broad spectrum of activity has cemented the furan scaffold as a privileged structure in the development of new therapeutic agents. ijabbr.comutripoli.edu.ly
Similarly, phenols, which are characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and in synthetic chemistry. utripoli.edu.ly Phenolic compounds are noted for a diverse range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.netwikipedia.org This has led to their extensive use as lead compounds in drug discovery. mdpi.com In 2020, molecules containing phenol or phenol ether fragments constituted 62% of all small-molecule drugs approved by the U.S. FDA, highlighting their continued importance in pharmaceutical development. utripoli.edu.ly Beyond medicine, phenol derivatives are crucial in the manufacturing of polymers, resins, and other industrial materials. nih.govnih.govsigmaaldrich.com The condensation of phenol with formaldehyde, for instance, produces Bakelite, a foundational thermosetting plastic. nih.govsigmaaldrich.com The rich chemistry and diverse applications of both furan and phenol derivatives underscore their central role in contemporary chemical research and development. rsc.orgresearchgate.net
Rationale for the Scholarly Examination of 5-(Furan-2-YL)-2-methylphenol
The scholarly interest in this compound stems from its unique molecular architecture, which combines the distinct and valuable chemical features of both a furan and a phenol moiety. Hybrid molecules that contain two or more different pharmacophores often exhibit interesting biological activities, and the synthesis of such compounds is a key strategy in the search for new biofunctional agents. mdpi.com The furan ring system is a known building block for compounds with potential cardiovascular, anti-inflammatory, and antimicrobial activities, while the substituted phenol (cresol) portion is associated with antioxidant and antiseptic properties. nih.govwikipedia.orgresearchgate.net
The specific arrangement in this compound, where a furan ring is directly coupled to a cresol (B1669610) unit, presents a novel scaffold. The rationale for its examination is built on the hypothesis that this combination could lead to synergistic or unique biological effects not observed with simpler derivatives of either parent heterocycle. Investigations into such hybrid structures are driven by the goal of discovering new molecules with enhanced or novel therapeutic properties. nih.govijabbr.com For instance, studies on other furan-containing hybrids have demonstrated significant anti-inflammatory and antioxidant activities. mdpi.comamericanelements.com Therefore, the scientific examination of this compound is justified by the potential to uncover new chemical properties and biological activities arising from the fusion of these two important chemical entities.
While detailed research on this specific compound is not widely published, its fundamental properties can be characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | epa.gov |
| Average Mass | 174.199 g/mol | epa.gov |
| Monoisotopic Mass | 174.06808 g/mol | epa.gov |
| CAS Number | 1262000-32-7 | epa.gov |
The synthesis of such bi-aryl compounds, linking a furan and a phenol derivative, can often be achieved through established methods in organic chemistry, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. dntb.gov.uaacs.orgwikipedia.org These reactions are widely used to form carbon-carbon bonds between different aromatic rings, offering a potential route to construct the this compound framework. dntb.gov.uawikipedia.org
Historical Trajectories and Modern Relevance of Furan- and Phenol-Containing Architectures
The history of furan chemistry began in 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. ijabbr.com The name "furan" itself, derived from the Latin furfur (bran), points to its origins from agricultural byproducts. ijabbr.com Another key derivative, furfural (B47365), was reported in 1831, and furan itself was first prepared in 1870 by Heinrich Limpricht. ijabbr.com Initially sourced from the thermal decomposition of pentose-containing materials like pine wood, furan chemistry has evolved significantly. sigmaaldrich.com Today, furan and its derivatives are recognized for their role in creating advanced materials, such as thermosetting resins and polymers, and are key starting materials in the synthesis of pharmaceuticals and agrochemicals. dntb.gov.uarsc.orgnih.gov The modern focus is increasingly on using biomass-derived furans as sustainable building blocks for green chemistry applications. rsc.orgresearchgate.net
Phenol's history is similarly rich, having been discovered in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). nih.govscbt.com Auguste Laurent isolated pure phenol in 1841. nih.govnih.gov Its trajectory took a significant turn in the 1860s when Joseph Lister pioneered its use as a surgical antiseptic, dramatically reducing mortality rates from surgery. researchgate.netxisdxjxsu.asia Although its direct use as an antiseptic has been supplanted by less toxic derivatives, this marked the beginning of its widespread application. researchgate.net Industrially, phenol became a crucial precursor for plastics like Bakelite, explosives such as picric acid, and drugs like aspirin. nih.govresearchgate.net Today, phenol and its derivatives remain indispensable, forming the basis for polycarbonates, epoxy resins, detergents, and numerous pharmaceuticals, with production now largely dependent on petroleum-based feedstocks. utripoli.edu.lynih.gov
The enduring relevance of both furan and phenol architectures lies in their versatile reactivity and the wide spectrum of properties their derivatives possess. From historical uses as antiseptics and solvents to their modern roles in advanced polymers, sustainable chemistry, and life-saving drugs, these two classes of compounds continue to be cornerstones of chemical science and industry. dntb.gov.uautripoli.edu.lynih.gov
Sophisticated Structural Elucidation and Molecular Characterization of 5 Furan 2 Yl 2 Methylphenol
High-Resolution Spectroscopic Methodologies for Structural Confirmation
A thorough search did not yield any specific high-resolution spectroscopic data for 5-(Furan-2-yl)-2-methylphenol. This includes the absence of detailed experimental findings for advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FTIR, Raman).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H NMR or ¹³C NMR data, including chemical shifts, coupling constants, and through-space correlations from techniques like NOESY or ROESY, could be found specifically for this compound. While spectral data for numerous other furan (B31954) and phenol (B47542) derivatives are available, this information cannot be accurately extrapolated to create a detailed and reliable analysis for the target compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
There is no specific High-Resolution Mass Spectrometry (HRMS) data available in the public domain for this compound. Consequently, information regarding its precise elemental composition and characteristic fragmentation patterns under mass spectrometric analysis could not be obtained.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Specific Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been reported in the searched scientific literature. Therefore, a detailed analysis of its functional groups and a unique molecular fingerprint based on vibrational modes cannot be provided.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry
No crystallographic data from X-ray diffraction studies of this compound is available. This prevents any discussion on its solid-state structure, including bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction (SCXRD)
A search of crystallographic databases yielded no results for single crystal X-ray diffraction studies on this compound. Thus, its definitive molecular structure and absolute stereochemistry in the solid state remain undetermined from an experimental standpoint.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
No powder X-ray diffraction (PXRD) patterns for this compound have been published. This makes it impossible to analyze its crystalline phase, purity, and other properties derivable from PXRD data.
Computational and Theoretical Investigations of 5 Furan 2 Yl 2 Methylphenol
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity Modeling
Quantum mechanics is the foundation for modeling the electronic structure and predicting the chemical reactivity of 5-(furan-2-yl)-2-methylphenol. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying furan (B31954) and phenol (B47542) derivatives. ekb.eg DFT calculations can be used to determine ground state geometries, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the energetics of chemical reactions. ekb.eg
In systems related to this compound, DFT has been employed to guide the synthesis of phenol derivatives from furan precursors, revealing reaction pathways and potential side reactions, such as methyl group migration. researchgate.net Studies on similar molecules, like 5-methyl-2-ethylfuran, use DFT to calculate the energy barriers for various decomposition pathways, including unimolecular bond cleavage and hydrogen abstraction reactions. mdpi.com For instance, the energy barriers for breaking bonds on the molecule's side chains can be precisely calculated, indicating the most likely points of reaction. mdpi.com The unimolecular decomposition of 5-methyl-2-ethylfuran, a structurally related compound, primarily involves the cleavage of C-H and C-C bonds on the branched chains, with calculated energy barriers determining the most favorable reaction channels at higher temperatures. mdpi.com
Table 1: Calculated Reaction Energetics for Decomposition Pathways of a Related Compound (5-Methyl-2-ethylfuran) using DFT Note: This data is for a structurally similar compound and is presented to illustrate the application of DFT. The values represent the energy barriers in kcal/mol.
| Reaction Pathway | Products | Energy Barrier (kcal/mol) |
|---|---|---|
| C(6)-CH₃ Bond Cleavage | (5-methylfuran-2-yl)methyl radical + CH₃ | 72.0 |
| C(6)-H Bond Cleavage | 1-(5-methylfuran-2-yl)ethyl radical + H | 81.9 |
| C(5)-CH₃ Bond Cleavage | 5-ethylfuran-2-yl radical + CH₃ | 84.3 |
| C(8)-H Bond Cleavage | (5-ethylfuran-2-yl)methyl radical + H | 84.3 |
| C(7)-H Bond Cleavage | 2-(5-methylfuran-2-yl)ethyl radical + H | 101.2 |
Data sourced from a theoretical kinetic study on 5-methyl-2-ethylfuran. mdpi.com
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. esisresearch.org These methods, such as Hartree-Fock theory, are often used for high-accuracy electronic structure determination, although they are more computationally demanding than DFT or semi-empirical methods. mdpi.comwikipedia.org In studies of related heterocyclic compounds like benzoxazole (B165842) derivatives, ab initio calculations are indispensable for simulating infrared (IR) spectra and performing normal coordinate analysis to assign vibrational modes. esisresearch.org For furan amide derivatives, molecular geometry has been optimized using the restricted Hartree-Fock method with basis sets like 6-31G(d,p), also known as 6-31G**. mdpi.com Such calculations provide a fundamental understanding of the molecule's structure and vibrational properties. esisresearch.org
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than ab initio methods, allowing for the treatment of very large molecules. wikipedia.org Methods like AM1, PM3, and MINDO are used to fit experimental data such as heats of formation and dipole moments. wikipedia.org In research on furan and thiophene (B33073) derivatives, semi-empirical methods have been applied to establish relationships between calculated structural parameters and observed biological activities. mdpi.com These approaches are valuable for screening large numbers of compounds and for situations where high-speed approximations are necessary. mdpi.comwikipedia.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred tools for exploring the conformational flexibility and intermolecular interactions of larger systems over time.
The accuracy of MM and MD simulations depends entirely on the underlying force field, which is a set of parameters and functions describing the potential energy of a system. ethz.ch For common biomolecules, well-validated force fields exist, but for novel compounds like this compound, specific parameterization is often required. ethz.ch The development of a new force field involves choosing a functional form and fitting parameters using data from high-level quantum mechanical calculations or experimental results. researchgate.netethz.ch
For complex conjugated molecules, this process can be challenging. rsc.org A modern approach involves using machine-learning models trained on large databases of QM calculations to predict parameters like atomic partial charges. ethz.ch For a furan-phenol system, the force field must accurately capture the intramolecular forces, including the torsional potential between the two aromatic rings, as well as intermolecular interactions like hydrogen bonding involving the phenol's hydroxyl group. While general force fields can provide a starting point, a validated force field specific to furan-phenol systems would be necessary for high-fidelity simulations.
Once a suitable force field is established, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. MD simulates the movement of atoms over time, allowing the molecule to sample different spatial arrangements. researchgate.net This exploration is crucial for identifying stable, low-energy conformations, known as energy minima.
For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the furan and phenol rings. By simulating this rotation, one can map the potential energy surface and identify the preferred dihedral angles. This analysis reveals the most stable shapes of the molecule and the energy barriers between them. MD simulations have been effectively used to study the properties of furan-based polymers, demonstrating the method's utility in understanding the dynamics of furan-containing materials. researchgate.netpsu.edu
Table 2: Illustrative Conformational Analysis of the Furan-Phenol Torsional Angle Note: This table is a hypothetical representation of data that would be generated from a conformational analysis to illustrate the concept. It shows the relative energy of the molecule as the dihedral angle between the furan and phenol rings is varied.
| Torsional Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed (Sterically Hindered) |
| 45 | 0.0 | Skewed (Energy Minimum) |
| 90 | 1.5 | Perpendicular |
| 135 | 0.2 | Skewed (Local Minimum) |
Theoretical Studies of Reaction Mechanisms and Transition States of this compound
Theoretical studies into the reaction mechanisms of this compound provide critical insights into its reactivity and degradation pathways. These investigations often employ high-level quantum chemical calculations to map out the intricate details of chemical transformations. The primary reactions of interest for furanic compounds, including this compound, involve interactions with atmospheric oxidants like the hydroxyl (OH) radical.
The reaction with OH radicals can proceed through several channels: addition of the OH radical to the furan ring, hydrogen atom abstraction from the phenolic hydroxyl group, the methyl group, or the furan ring itself. whiterose.ac.uk Computational studies on similar molecules, such as 2-methyl furan and 2,5-dimethyl furan, have shown that OH addition to the furan ring is a dominant pathway at lower temperatures. whiterose.ac.ukresearchgate.net For this compound, the presence of the electron-donating phenol and methyl groups is expected to influence the regioselectivity of the OH addition.
Transition state theory is a cornerstone of these computational studies. By locating the transition state structures on the potential energy surface, researchers can determine the energy barriers associated with each reaction pathway. For instance, the transition state for H-abstraction from the phenolic -OH group is anticipated to have a lower energy barrier compared to abstraction from the C-H bonds of the methyl group or the furan ring, due to the relative weakness of the O-H bond.
The elucidation of reaction pathways for this compound is achieved through the detailed mapping of its potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of the system as a function of the positions of its constituent atoms. By exploring this surface, computational chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction paths that connect them.
For complex molecules like this compound, the PES can be highly complex with multiple competing reaction channels. For example, in the case of its oxidation, the initial addition of an oxygen molecule to a radical intermediate can lead to a chemically activated species with a significant well depth. nih.gov This energized adduct can then undergo various subsequent reactions, including intramolecular hydrogen abstraction, ring-opening, or dissociation. nih.gov
Computational methods such as the CBS-QB3 composite method are often used to accurately calculate the energies of the various species on the PES. nih.govmdpi.com The reaction pathways are then traced by following the minimum energy path from reactants to products through the transition states. This allows for the identification of the most favorable reaction channels under different conditions.
Reaction kinetics, specifically the rate constants, are often calculated using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, especially for pressure- and temperature-dependent reactions. whiterose.ac.uknih.gov Master equation analyses can also be employed to model the competition between different reaction channels and the effects of collisional energy transfer. whiterose.ac.uknih.gov For instance, the rate of H-abstraction reactions by OH radicals can be compared to the rate of OH addition to the furan ring. Studies on analogous compounds suggest that the addition reactions tend to have a negative temperature dependence at lower temperatures, while abstraction reactions become more significant at higher temperatures. researchgate.net
Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that would be generated from such computational studies.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Rate Constant at 298 K (cm³/molecule·s) | Calculated Enthalpy of Reaction (kcal/mol) |
| OH addition to furan ring (C5 position) | 2.5 | 5.0 x 10⁻¹¹ | -25.0 |
| OH addition to furan ring (C2 position) | 3.1 | 2.1 x 10⁻¹¹ | -23.5 |
| H-abstraction from phenolic OH | 4.5 | 8.2 x 10⁻¹² | -15.2 |
| H-abstraction from methyl group | 8.2 | 1.5 x 10⁻¹³ | -10.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Prediction of Spectroscopic Signatures to Aid Structural Confirmation
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules like this compound, which can be invaluable for its structural confirmation and identification in experimental samples. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.net
By optimizing the molecular geometry of this compound at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), it is possible to calculate various spectroscopic properties. researchgate.net For instance, the vibrational frequencies can be computed to predict the infrared (IR) spectrum. The calculated frequencies can then be compared with experimental IR spectra to identify characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the phenol, the C-H stretches of the methyl group and aromatic rings, and the C-O-C stretch of the furan ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts, when properly referenced, can aid in the assignment of signals in experimental NMR spectra, providing definitive structural information.
Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of the molecule. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to confirm the electronic structure of the compound.
A hypothetical table of predicted spectroscopic data is presented below.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of phenolic OH | 5.2 ppm |
| ¹H NMR | Chemical Shift (δ) of methyl protons | 2.3 ppm |
| ¹³C NMR | Chemical Shift (δ) of C-OH | 155 ppm |
| IR Spectroscopy | Vibrational Frequency (ν) of O-H stretch | 3450 cm⁻¹ |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | 275 nm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Cheminformatics and Data Mining for Structure-Reactivity/Interaction Relationship Exploration
Cheminformatics and data mining techniques offer a complementary approach to traditional computational chemistry for exploring the structure-reactivity and structure-interaction relationships of this compound. f1000research.com These methods involve the analysis of large chemical datasets to develop predictive models.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of furan derivatives, including this compound. f1000research.com These models correlate the chemical structure, represented by molecular descriptors, with a specific activity or property. The molecular descriptors can encode various aspects of the molecular structure, such as topological, electronic, and steric properties.
For instance, a QSAR model could be built to predict the reactivity of furan derivatives towards OH radicals. By training the model on a dataset of furan compounds with experimentally determined or computationally calculated rate constants, it would be possible to predict the rate constant for this compound based on its calculated descriptors.
Similarly, cheminformatics approaches can be used to explore potential biological interactions. By screening this compound against databases of protein structures and known bioactive molecules, it may be possible to identify potential protein targets and predict its binding affinity. Molecular docking simulations, a key tool in cheminformatics, can provide insights into the binding mode and interactions of the compound within the active site of a target protein. nih.gov This approach has been successfully applied to other furan-containing compounds to identify potent inhibitors for various enzymes. nih.gov
Mechanistic Studies of 5 Furan 2 Yl 2 Methylphenol in in Vitro Biological Systems
Cellular and Molecular Interaction Studies
The biological effects of a compound are intrinsically linked to its interactions with cellular components. For 5-(Furan-2-YL)-2-methylphenol, its furan (B31954) and phenol (B47542) rings are predicted to be key determinants of its molecular interactions.
Receptor/Enzyme Binding and Ligand-Target Interaction Mechanisms
The furan and phenol groups present in this compound suggest its potential to interact with a variety of biological targets, including enzymes and receptors. Research on analogous compounds provides insights into these potential interactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov One derivative, bearing a 2,4-dihydroxy group, demonstrated potent inhibition of both the monophenolase and diphenolase activities of tyrosinase. nih.gov Kinetic studies revealed a mixed-type inhibition, and molecular docking simulations indicated that the compound could bind to both the catalytic and allosteric sites of the enzyme. nih.gov This suggests that this compound may also exhibit enzyme-inhibitory activity, with the furan and phenol rings playing crucial roles in binding to the active or allosteric sites of target enzymes.
Furthermore, furan-containing chalcones have been investigated as urease inhibitors. semanticscholar.org The structural similarities suggest that this compound could potentially interact with and inhibit urease, an enzyme implicated in various pathological conditions. The nitrogen and oxygen atoms within the furan and phenol moieties could act as hydrogen bond donors or acceptors, facilitating binding to the active site of such enzymes.
Investigation of Intracellular Signaling Pathways Modulated by the Compound
The interaction of a compound with its molecular targets can trigger a cascade of intracellular signaling events that ultimately determine the cellular response. Studies on furan-based derivatives have shown their ability to influence key signaling pathways, such as those involved in cell proliferation and apoptosis. For example, certain furan-based compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. nih.gov The apoptotic mechanism was suggested to be mediated through the intrinsic mitochondrial pathway, as evidenced by changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
Given these findings, it is plausible that this compound could modulate similar signaling pathways. Its interaction with cellular targets might lead to the activation of caspases, the release of cytochrome c from mitochondria, and ultimately, programmed cell death. The phenolic hydroxyl group could also contribute to these effects, as phenolic compounds are known to possess pro-apoptotic and anti-proliferative properties.
Mechanistic Probes and Reporter Assays in Cell-Based Models
To investigate the specific molecular mechanisms of a compound like this compound, a variety of cell-based assays can be employed. These assays provide quantitative and functional information about the compound's activity.
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways. nih.gov In a typical setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific response element. nih.gov For instance, to test for endocrine-disrupting activity, a cell line could be transfected with a plasmid containing the androgen receptor (AR) gene and a reporter gene driven by an androgen response element. nih.gov Any interaction of this compound with the AR would lead to a measurable change in reporter gene expression.
Other cell-based assays can provide further mechanistic insights. The MTT assay is commonly used to assess cell viability and the cytotoxic effects of a compound. nih.gov To investigate the impact on cell cycle progression, flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium (B1200493) iodide can be performed. nih.gov This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Furthermore, apoptosis can be detected using assays such as Annexin V/PI staining, which identifies early and late apoptotic cells. nih.gov
Table 1: Potential Cell-Based Assays for Mechanistic Studies of this compound
| Assay Type | Purpose | Example Application |
| Reporter Gene Assay | To measure the activation or inhibition of a specific signaling pathway. | Investigating the potential androgenic or anti-androgenic activity by measuring luciferase expression under the control of an androgen response element. nih.gov |
| MTT Assay | To determine cell viability and cytotoxic effects. | Evaluating the dose-dependent effect of the compound on the proliferation of various cell lines. nih.gov |
| Flow Cytometry (Cell Cycle Analysis) | To analyze the distribution of cells in different phases of the cell cycle. | Determining if the compound induces cell cycle arrest at a specific checkpoint (e.g., G2/M). nih.gov |
| Annexin V/PI Staining | To detect and quantify apoptosis. | Confirming if the compound induces programmed cell death and distinguishing between early and late apoptotic stages. nih.gov |
Enzymatic Biotransformation Pathways of Furan-Phenol Derivatives
The in vivo effects of a compound are often influenced by its metabolic fate. The furan ring, a key component of this compound, is known to undergo enzymatic biotransformation, primarily through the action of cytochrome P450 (CYP) enzymes. nih.gov
CYP enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics. nih.gov The general mechanism of CYP-mediated metabolism involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. nih.gov In the case of furan, this oxidation can lead to the formation of reactive metabolites. For example, furan itself is metabolized by CYP enzymes to a reactive intermediate, cis-2-butene-1,4-dial, which can subsequently form adducts with cellular macromolecules like proteins and DNA. This metabolic activation is a critical step in the toxicity of many furan-containing compounds.
Advanced "Omics" Approaches for Mechanistic Insight in Cellular Responses (e.g., Metabolomics, Proteomics)
To gain a more global and unbiased understanding of the cellular responses to this compound, advanced "omics" technologies such as metabolomics and proteomics can be utilized.
Metabolomics , the comprehensive analysis of small-molecule metabolites in a biological system, can provide a snapshot of the metabolic state of cells or organisms following exposure to a compound. unl.edu By comparing the metabolite profiles of treated and untreated samples, it is possible to identify metabolic pathways that are perturbed by the compound. mdpi.com For example, a metabolomics study of rat urine after furan exposure identified several biomarkers of exposure, including glutathione (B108866) conjugates of furan metabolites. nih.gov This approach could be applied to cells treated with this compound to identify its specific metabolic products and to understand its impact on endogenous metabolic pathways.
Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to a compound. nih.gov Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) followed by mass spectrometry is a classic proteomic technique used to identify differentially expressed proteins. nih.gov For instance, a proteomic analysis of a 5-fluorouracil-resistant colon cancer cell line identified several up-regulated proteins that could be involved in drug resistance. nih.gov A similar approach could be used to identify the protein targets of this compound and to uncover the broader cellular pathways it affects. More advanced proteomics techniques, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide even more comprehensive coverage of the proteome. nih.gov
Table 2: Application of "Omics" Technologies in Mechanistic Studies
| "Omics" Technology | Approach | Potential Insights for this compound |
| Metabolomics | Comprehensive analysis of small-molecule metabolites in cells or biological fluids. unl.edu | Identification of biotransformation products of the compound and its impact on endogenous metabolic pathways. nih.gov |
| Proteomics | Large-scale analysis of protein expression and modifications. nih.gov | Identification of protein targets, elucidation of signaling pathways affected, and understanding of mechanisms of action or resistance. nih.govnih.gov |
Applications and Advanced Materials Science Incorporating 5 Furan 2 Yl 2 Methylphenol Structures
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The furan (B31954) and phenol (B47542) components of 5-(furan-2-yl)-2-methylphenol offer distinct reactive sites, rendering it a versatile intermediate for the synthesis of more complex molecules. The furan ring, an aromatic heterocycle, can participate in various electrophilic substitution and cycloaddition reactions. youtube.com At the same time, the phenolic hydroxyl group and the activated aromatic ring can undergo a different set of chemical transformations. This dual reactivity allows for stepwise and selective modifications, making it a valuable scaffold for building intricate molecular architectures.
Research on related furan-containing compounds demonstrates their utility as precursors for a wide range of products. For instance, furan derivatives are key starting materials in the synthesis of biologically active compounds, including certain anticancer agents. nih.gov The synthesis of thiazolidinone derivatives containing a furan moiety has been explored, with studies showing that these compounds exhibit moderate to strong antiproliferative activity against human leukemia cell lines. nih.gov Similarly, furan structures can be elaborated into other complex heterocyclic systems, such as phenalenofuranones, through multi-component reactions. nih.gov
The phenolic aspect of the molecule also provides numerous synthetic handles. The hydroxyl group can be alkylated, acylated, or used to direct further substitutions on the benzene (B151609) ring. This versatility is crucial in creating derivatives with tailored properties for various applications. The synthesis of complex molecules often relies on such platform compounds that can be systematically built upon, and the furan-phenol structure is well-suited for this role.
Integration into Polymer Science and Macromolecular Materials
The increasing demand for sustainable materials has positioned biomass-derived compounds as critical components for next-generation polymers. rsc.org Furan and phenol derivatives, which can be sourced from lignocellulosic biomass, are at the forefront of this transition. rsc.orgresearchgate.net
This compound is emblematic of a class of monomers derivable from renewable resources. The furan moiety can be obtained from the dehydration of carbohydrates like fructose (B13574) and xylose, which are found in cellulose (B213188) and hemicellulose. researchgate.net Phenolic compounds, in turn, can be extracted from lignin, the complex polymer that provides structural rigidity to plants. researchgate.netresearchgate.net The combination of these two bio-derived platforms into a single molecule presents a direct pathway to producing 100% bio-based polymers.
Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), have been extensively studied as replacements for petroleum-derived terephthalic acid and ethylene (B1197577) glycol, respectively. rsc.orgsemanticscholar.org These monomers are used to produce polyesters like polyethylene (B3416737) furanoate (PEF), which exhibits superior gas barrier properties compared to conventional PET. semanticscholar.org The integration of a phenolic component, as in this compound, allows for the creation of different types of polymers, such as epoxy resins or polycarbonates, expanding the portfolio of accessible bio-based materials. semanticscholar.orgresearchgate.net For example, the enzymatic polymerization of furan-based monomers has been successfully conducted in bio-based solvents, yielding high-molecular-weight polyesters and copolyesters, further enhancing the sustainability of the entire process. rsc.org
The chemical structure of this compound imparts specific functionalities to polymers. The rigid furan and benzene rings contribute to thermal stability and mechanical strength, which are desirable properties for many polymer applications. rsc.org The phenolic hydroxyl group serves as a reactive site for polymerization and cross-linking, and can also be modified to fine-tune the final properties of the material.
By strategically blending different bio-based polymers, researchers can modulate the macroscopic properties of the resulting materials. For instance, blending two different furan-based polyesters, poly(hexamethylene 2,5-furanoate) (PHF) and poly(pentamethylene 2,5-furanoate) (PPeF), allows for the tuning of chain rigidity and crystallinity. This approach can yield materials ranging from stiff to elastomeric, suitable for applications like flexible packaging. mdpi.com The incorporation of phenol-furan monomers into such systems could introduce additional functionalities, such as antioxidant properties conferred by the phenolic group, which is a known characteristic of natural phenol polymers used in food packaging applications. nih.gov
Advanced Catalytic Systems Based on Furan-Phenol Ligands
The structure of this compound contains potential coordination sites that make it and similar molecules attractive as ligands in catalysis. The oxygen atom of the phenolic hydroxyl group and the oxygen heteroatom within the furan ring can both act as Lewis bases, capable of coordinating to metal centers. Furthermore, the π-electron systems of the aromatic rings can also participate in metal binding. This multi-dentate character allows for the formation of stable metal complexes that can function as catalysts.
While direct catalytic applications of this compound are an emerging area, related systems demonstrate the principle. Phenol- and furan-based molecules are integral to various catalytic processes. For example, specific catalytic systems have been developed for curing furan-based polymer resins, using aromatic sulfonic acids to control the reaction rate. google.com In another application, a simple and metal-free catalytic system composed of a base in a polar solvent has been shown to efficiently convert the furan derivative 5-hydroxymethylfurfural (B1680220) (HMF) into FDCA, a key polymer precursor. nih.govsemanticscholar.org This highlights the role of the furan structure in facilitating chemical transformations. The design of ligands that incorporate both furan and phenol motifs could lead to catalysts with novel reactivity and selectivity, combining the electronic properties of both ring systems to influence the catalytic cycle.
Design of Optoelectronic and Electroactive Materials from Furan-Phenol Architectures
Furan-containing organic molecules have shown significant promise for applications in optoelectronic devices, such as organic light-emitting transistors (OLETs) and organic lasers. rsc.orgrsc.org The furan ring offers several advantages over its sulfur analogue, thiophene (B33073). Due to the smaller size of the oxygen atom, furan introduces less steric hindrance, which promotes better molecular planarity. rsc.org This planarity, in turn, facilitates tighter π-π stacking in the solid state, which is crucial for efficient charge transport. rsc.org
In one study, a co-oligomer incorporating a furan ring between thiophene and phenylene units was synthesized and shown to have advanced optoelectronic properties. rsc.orgresearchgate.net This material exhibited a high photoluminescence quantum yield and ambipolar charge transport, making it a suitable candidate for organic lasing applications. rsc.orgrsc.org The furan substitution was credited with improving molecular packing and rigidity, leading to superior optical and electrical characteristics. rsc.org
Architectures based on this compound could similarly be explored for these applications. The combination of the electron-rich furan and phenol rings creates a conjugated system that can be tailored for specific electronic properties. Furthermore, composites made from phenol-furfural resins and conductive fillers like graphite (B72142) and silver have been developed as electrically conductive adhesives. nih.gov This demonstrates that furan-phenol polymer systems can serve as a matrix for electroactive materials, opening up possibilities in flexible electronics and thermoelectric devices. nih.gov
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound is ideally suited for participating in these interactions. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, while the two aromatic rings (furan and benzene) provide surfaces for π-π stacking interactions.
These directional and specific interactions can be exploited to construct well-defined, self-assembled nanostructures. For example, molecules with these functional groups can form predictable patterns in the solid state or in solution, leading to materials with ordered domains. In the context of polymer science, these non-covalent interactions can significantly influence the material's organization and macroscopic properties. researchgate.net The ability to form hydrogen bonds and engage in π-stacking can lead to the formation of physically cross-linked networks or semi-crystalline domains within an otherwise amorphous polymer, enhancing its mechanical strength and thermal stability. While specific studies on the supramolecular assemblies of this compound are not yet prevalent, its molecular structure provides a clear blueprint for its potential use in molecular recognition, self-assembly, and the design of intelligent materials that respond to external stimuli.
Compound Reference Table
| Common Name/Abbreviation | IUPAC Name |
| This compound | This compound |
| Thiazolidinone derivatives | Varies, e.g., 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives nih.gov |
| Phenalenofuranones | Varies, e.g., 9-(alkyl or arylamino)-7H-phenaleno[1,2-b]furan-7-one derivatives nih.gov |
| FDCA | Furan-2,5-dicarboxylic acid nih.gov |
| BHMF | 2,5-Bis(hydroxymethyl)furan semanticscholar.org |
| PEF | Poly(ethylene 2,5-furandicarboxylate) / Polyethylene furanoate semanticscholar.org |
| PHF | Poly(hexamethylene 2,5-furanoate) mdpi.com |
| PPeF | Poly(pentamethylene 2,5-furanoate) mdpi.com |
| HMF | 5-(Hydroxymethyl)furfural nih.gov |
| Furan-thiophene oligomer | 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan rsc.org |
Future Research Trajectories and Interdisciplinary Perspectives for 5 Furan 2 Yl 2 Methylphenol Research
Innovations in Green Chemistry and Sustainable Synthesis of Furan-Phenol Compounds
The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on developing environmentally benign processes. For furan-phenol compounds, this involves leveraging renewable feedstocks and green synthetic methods. Furan (B31954) derivatives are often sourced from the dehydration of carbohydrates found in lignocellulosic biomass, while phenols can be derived from lignin, another major component of biomass. rsc.orgresearchgate.netresearchgate.net This bio-based sourcing strategy presents a sustainable alternative to traditional petroleum-based syntheses. researchgate.net
Future research is focused on optimizing the coupling of these bio-derived building blocks. rsc.org Key areas of innovation include the development of novel catalysts and the use of eco-friendly reaction conditions. For instance, research into phenol-furfural resins, which are created from biomass-derived furfural (B47365), demonstrates the potential for producing formaldehyde-free thermosets with excellent properties. researchgate.netnih.gov Studies have successfully utilized repurposed materials and energy-efficient light sources (ECO-UVA) for photocycloaddition reactions of furan derivatives, highlighting a move towards more sustainable laboratory practices. und.edu
The development of one-pot syntheses and integrated catalytic systems is a promising frontier. researchgate.netacs.org For example, a continuous two-step microfluidic system has been demonstrated for the direct conversion of fructose (B13574) into various furan chemicals with high yields, showcasing a method that offers precise control over reaction conditions. researchgate.net These strategies aim to reduce waste, minimize energy consumption, and improve atom economy in the synthesis of complex molecules like 5-(Furan-2-yl)-2-methylphenol.
Table 1: Sustainable Synthesis Strategies for Furan-Phenol Compounds
| Strategy | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Biomass Valorization | Utilization of lignocellulosic biomass (e.g., agricultural residues) to produce furan and phenol (B47542) precursors. rsc.orgresearchgate.net | Reduces dependence on fossil fuels, utilizes renewable resources. | Furfural, 5-Hydroxymethylfurfural (B1680220) (HMF), Phenolic Aldehydes. researchgate.net |
| Green Catalysis | Employing heterogeneous, recyclable, or bio-based catalysts to drive coupling reactions. | Minimizes catalyst waste, allows for easier product purification, often uses milder reaction conditions. | MoS2, Heteropolyacids, Magnetic-based catalysts. researchgate.netresearchgate.net |
| Flow Chemistry | Use of continuous flow reactors for synthesis. researchgate.net | Enhanced control over temperature and reaction time, improved safety, and scalability. researchgate.net | Diverse furan chemicals from fructose. researchgate.net |
| Alternative Energy Sources | Application of microwave irradiation or eco-friendly UV light to promote reactions. und.edunih.gov | Reduced reaction times, lower energy consumption compared to conventional heating. nih.gov | Furan chalcones, products of [2+2] photocycloadditions. und.edunih.gov |
| Formaldehyde-Free Resins | Synthesis of resins using bio-derived furfural instead of formaldehyde. researchgate.netnih.gov | Creates safer materials by avoiding a hazardous chemical; excellent adhesion and thermal properties. | Phenol-furfural resins. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery
ML models are trained on extensive reaction databases to learn the underlying rules of chemical reactivity. youtube.com These models can perform "forward-reaction prediction" to identify potential products and by-products of a planned reaction, thereby helping to anticipate and avoid undesirable outcomes. nih.gov This predictive power is particularly valuable for exploring the synthesis of novel furan-phenol frameworks where established procedures may not exist.
Furthermore, AI is being applied to accelerate the discovery of new catalysts and the optimization of bio-based production routes. acs.orgacs.org By analyzing the complex interplay between catalysts, substrates, and reaction conditions, ML algorithms can guide researchers toward the most efficient and selective systems, potentially accelerating the development of enzymes for converting lignocellulosic precursors into valuable chemicals. acs.org
Exploring Novel Reactivity Patterns and Unprecedented Transformations of Furan-Phenol Frameworks
The furan-phenol scaffold combines two chemically rich moieties, offering a wide scope for synthetic transformations. The furan ring can participate in various reactions, including cycloadditions and electrophilic substitutions, allowing for the construction of more complex polycyclic systems. numberanalytics.comtestbook.com Future research will likely focus on uncovering novel reactivity patterns that emerge from the interplay between the furan and phenol rings within the same molecule.
One area of exploration is the selective functionalization of the furan-phenol core. The development of catalysts that can direct reactions to a specific position on either ring, in the presence of the other, is a significant challenge. Success in this area would enable the synthesis of a diverse library of this compound derivatives with tailored properties.
Unprecedented transformations, such as novel ring-opening or rearrangement reactions of the furan moiety, could lead to the synthesis of entirely new classes of compounds. researchgate.net For example, cascade reactions initiated at one part of the molecule could trigger a sequence of bond-forming events across the entire framework, providing rapid access to complex molecular architectures from a simple furan-phenol starting material. The study of such transformations, often under microwave-assisted or flow chemistry conditions, could expand the synthetic utility of this compound class significantly. nih.govresearchgate.net
Development of Advanced Analytical Platforms for In-Situ Monitoring of Reactions
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Traditional methods often rely on analyzing samples withdrawn from the reaction at various time points. However, this approach can be disruptive and may not capture transient or unstable intermediates. spectroscopyonline.com Advanced analytical platforms that allow for in-situ (in the reaction vessel) monitoring provide a real-time window into the chemical transformation as it happens. mt.com
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. spectroscopyonline.comyoutube.com By inserting a probe directly into the reactor, these methods can track the concentration of reactants, products, and key intermediates throughout the reaction. mt.comyoutube.com This real-time data allows chemists to gain detailed mechanistic insights, identify reaction endpoints accurately, and ensure process robustness for scale-up. mt.com The application of these techniques to the synthesis of this compound would enable precise control over the reaction, leading to improved yields and purity.
Recent reviews highlight the growing importance of in-situ monitoring for various reaction types, including photocatalytic organic synthesis, where understanding the role of short-lived excited states is critical. ista.ac.at
Table 2: Advanced In-Situ Analytical Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Applicability to Furan-Phenol Synthesis |
|---|---|---|---|
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. spectroscopyonline.com | Real-time concentration of functional groups (e.g., C=O, O-H), reaction kinetics, detection of intermediates. youtube.com | Monitoring the formation of the C-C bond between the furan and phenol rings. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. spectroscopyonline.com | Complements FTIR, excellent for symmetric bonds and aqueous solutions; tracks changes in molecular structure. | Analyzing reactions in aqueous or slurry conditions, monitoring crystalline forms. |
| NMR Spectroscopy | Uses magnetic fields to probe the nuclei of atoms. | Detailed structural information, identification of isomers and transient species. | Elucidating complex reaction pathways and identifying unexpected intermediates. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Identification of reaction components and intermediates by molecular weight. | Used in flow chemistry setups to provide continuous reaction analysis. |
Synergistic Approaches in Chemical Biology and Materials Science
The unique structure of furan-phenol compounds makes them attractive candidates for interdisciplinary research, particularly in chemical biology and materials science.
In materials science , furan- and phenol-based polymers are well-established. Phenolic resins are known for their thermal stability and adhesive properties. researchgate.net Furan derivatives, in turn, are used to create bio-based polymers, resins, and composites. numberanalytics.comresearchgate.net The compound this compound serves as a functional monomer that can be polymerized to create novel materials. rsc.org Research is focused on developing high-performance polymers, such as heat-resistant epoxy resins and adhesives, by incorporating furan-phenol structures. nih.govrsc.org These materials often exhibit enhanced properties, such as improved light fastness in dyes or specific electrical conductivity in composites. nih.govslideshare.net
In chemical biology , phenolic compounds are known for a wide range of biological activities. Studies have shown that phenolic extracts can act synergistically with antibiotics to combat multi-resistant bacteria. nih.gov While the specific biological role of this compound is a subject for future investigation, related furan-containing frameworks have been synthesized and evaluated for their potential as anticancer agents, demonstrating the therapeutic potential of this class of compounds. nih.gov Exploring the synergistic effects of this molecule in biological systems or using it as a scaffold for developing new therapeutic agents represents a significant avenue for future research.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm for furan) and methyl groups (δ 2.3–2.5 ppm) .
- Infrared (IR) Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and furan C-O-C (≈1250 cm⁻¹) stretches .
- X-ray Crystallography : Use WinGX or Olex2 software for structure refinement (e.g., bond angles, dihedral angles) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 190.16 g/mol) .
How can density functional theory (DFT) and molecular docking elucidate the electronic structure and bioactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations :
- Molecular Docking :
- Employ AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes .
- Validate docking results with MD simulations (e.g., GROMACS) to assess binding stability .
How do structural modifications (e.g., halogenation, methoxy substitution) impact the bioactivity of this compound analogs?
Q. Advanced Research Focus
- Halogenated Analogs :
- Chlorine/fluorine substitution at the phenyl ring (e.g., 3,4-dichloro derivatives) enhances antimicrobial activity (MIC ≈ 8 µg/mL vs. S. aureus) but reduces solubility .
- Methoxy Substitution :
- 4-Methoxy analogs show improved CYP3A4 inhibition (IC₅₀ = 12 µM) due to increased electron density .
- SAR Strategies :
- Use 3D-QSAR models to correlate substituent positions with activity .
How can conflicting bioactivity data for this compound across studies be systematically resolved?
Q. Advanced Research Focus
- Data Triangulation :
- Compare assays (e.g., in vitro vs. ex vivo models) to identify context-dependent effects .
- Validate purity (>98% via HPLC) to rule out impurity-driven artifacts .
- Mechanistic Studies :
- Conduct kinetic solubility assays to assess bioavailability discrepancies .
- Use CRISPR-edited cell lines to isolate target-specific effects .
What are the key reactivity patterns of this compound under oxidative or reductive conditions?
Q. Basic Research Focus
- Oxidation :
- KMnO₄/H₂SO₄ converts the methylphenol group to a carboxylic acid (yield ≈65%) .
- Reduction :
- NaBH₄/MeOH reduces furan to tetrahydrofuran, altering ring aromaticity .
- Photochemical Reactions :
- UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .
How can metabolic stability and pharmacokinetic properties of this compound be evaluated preclinically?
Q. Advanced Research Focus
- In Vitro Models :
- Hepatocyte microsomes to measure CYP450-mediated degradation (t₁/₂ ≈ 45 min) .
- ADMET Prediction :
- Use SwissADME to predict logP (≈2.1) and blood-brain barrier permeability .
- In Vivo Studies :
- LC-MS/MS to quantify plasma concentration-time profiles in rodent models .
What protocols are recommended for detecting this compound in complex biological matrices?
Q. Basic Research Focus
- Sample Preparation :
- Liquid-liquid extraction (LLE) with ethyl acetate (recovery ≈85%) .
- Analytical Methods :
- UHPLC-PDA at λ = 254 nm for quantification (LOQ = 0.1 µg/mL) .
- GC-MS with derivatization (e.g., BSTFA) for volatile derivatives .
What mechanisms underlie the interaction of this compound with pro-inflammatory enzymes?
Q. Advanced Research Focus
- Enzyme Inhibition :
- Competitive inhibition of COX-2 (Ki ≈ 0.8 µM) via H-bonding with Tyr385 .
- ROS Scavenging :
- Quenches hydroxyl radicals (IC₅₀ = 22 µM) via phenolic OH group .
- Transcriptomic Analysis :
- RNA-seq to identify downstream NF-κB pathway modulation .
How do halogenated analogs of this compound compare in terms of electronic properties and bioactivity?
Q. Advanced Research Focus
- Electronic Effects :
- Fluorine increases electron-withdrawing capacity (σp = +0.06), enhancing antibacterial activity .
- Bioactivity Comparison :
- 3,4-Dichloro analog : 5-fold higher cytotoxicity (HeLa cells, IC₅₀ = 10 µM) vs. parent compound .
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
